molecular formula C7H10N4 B12938982 6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane

6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B12938982
M. Wt: 150.18 g/mol
InChI Key: SFXVDDCAOLDPIL-UHFFFAOYSA-N
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Description

6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane is a complex organic compound that features a triazole ring fused to a bicyclic hexane structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane typically involves the formation of the triazole ring followed by its fusion to the bicyclic hexane structure. One common method involves the use of thiotriazole substituents on a bicyclohexane scaffold . The reaction conditions often include the use of solvents like acetone and bases such as triethylamine to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated bicyclic structures .

Scientific Research Applications

6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific combination of the triazole ring and bicyclic hexane structure, which imparts distinct pharmacological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

6-(1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H10N4/c1-5-6(2-8-1)7(5)11-3-9-10-4-11/h3-8H,1-2H2

InChI Key

SFXVDDCAOLDPIL-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N3C=NN=C3)CN1

Origin of Product

United States

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